C22H25F3N6O2 c-KIT Kinase Inhibition Potency Versus Imatinib, Sunitinib, and Dasatinib
C22H25F3N6O2 exhibits a measured c-KIT kinase inhibition IC50 of 4118 nM in biochemical assays using Sf21 (Spodoptera frugiperda) cell-derived kinase preparations [1]. This potency is approximately 41-fold lower than imatinib (c-KIT IC50 = 100 nM), approximately 50-fold lower than dasatinib (c-KIT IC50 = 79 nM), and approximately 50- to 85-fold lower than sunitinib (c-KIT IC50 = 48–80 nM range depending on wild-type versus mutant context) .
| Evidence Dimension | c-KIT kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4118 nM |
| Comparator Or Baseline | Imatinib: 100 nM; Dasatinib: 79 nM; Sunitinib: 48–80 nM |
| Quantified Difference | C22H25F3N6O2 is 41-fold less potent than imatinib; 52-fold less potent than dasatinib; 51- to 86-fold less potent than sunitinib |
| Conditions | Biochemical kinase inhibition assay; Sf21 (Spodoptera frugiperda) cells for target compound; cell-free assays for comparators |
Why This Matters
This moderate potency profile makes C22H25F3N6O2 particularly suitable as a tool compound for studies requiring partial c-KIT pathway inhibition or as a reference standard for establishing assay sensitivity ranges.
- [1] MolBic IDRBlab. Bioactivity Information: Compound C22H25F3N6O2. Protein: Mast/stem cell growth factor receptor Kit. IC50 = 4118 nM. Assay: Sf21 (Spodoptera frugiperda) cells. CL000012. View Source
